1-(4-Iodophenyl)-4-isopropylpiperazine
Description
1-(4-Iodophenyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of an iodophenyl group attached to a piperazine ring, which is further substituted with an isopropyl group
Properties
IUPAC Name |
1-(4-iodophenyl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKVFZYXVGSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and isopropylamine.
Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.
Substitution Reactions: The iodophenyl group is introduced via a substitution reaction, where the iodine atom replaces a hydrogen atom on the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(4-Iodophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Iodophenyl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound serves as a model molecule in various chemical reactions, helping researchers understand reaction mechanisms and optimize synthetic routes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The isopropyl group may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
1-(4-Iodophenyl)-4-isopropylpiperazine can be compared with other similar compounds, such as:
1-(4-Iodophenyl)piperazine: Lacks the isopropyl group, which may result in different pharmacological properties.
1-(4-Bromophenyl)-4-isopropylpiperazine: Contains a bromine atom instead of iodine, potentially altering its reactivity and binding affinity.
1-(4-Chlorophenyl)-4-isopropylpiperazine: Similar structure but with a chlorine atom, which may affect its chemical and biological behavior.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
1-(4-Iodophenyl)-4-isopropylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter receptors and various enzymes. Understanding its biological profile is crucial for developing new pharmacological agents.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N2I, with a molecular weight of approximately 304.2 g/mol. The presence of the iodophenyl group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties.
The biological effects of this compound are primarily linked to its ability to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction is crucial for modulating various neurological functions and may contribute to its potential use in treating psychiatric disorders.
Interaction with Receptors
- Serotonin Receptors : Research indicates that compounds with similar structures can act as antagonists or agonists at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptors : The compound may also exhibit activity at dopamine receptors, which are critical in the treatment of disorders such as schizophrenia and Parkinson's disease.
Biological Activity Data
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as an anticancer agent. Specifically, it was noted for its ability to inhibit protein kinases involved in tumor growth, similar to other known kinase inhibitors like palbociclib .
Neurological Applications
Another research effort focused on the neuroprotective properties of this compound. It was found to enhance neuronal survival in models of neurodegeneration, indicating a promising role in treating conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
